1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 2415510-35-7) is a synthetic small molecule (C₁₅H₁₉N₃O₃S; MW 321.4 g/mol) belonging to the benzothiazole-piperidine carboxamide class. It features a 4,7-dimethoxy-substituted benzothiazole core linked via the 2-position to a piperidine ring bearing a primary carboxamide at the 4-position.

Molecular Formula C15H19N3O3S
Molecular Weight 321.4
CAS No. 2415510-35-7
Cat. No. B2819767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
CAS2415510-35-7
Molecular FormulaC15H19N3O3S
Molecular Weight321.4
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC(CC3)C(=O)N
InChIInChI=1S/C15H19N3O3S/c1-20-10-3-4-11(21-2)13-12(10)17-15(22-13)18-7-5-9(6-8-18)14(16)19/h3-4,9H,5-8H2,1-2H3,(H2,16,19)
InChIKeyJJBIOFAEWUGASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 2415510-35-7) – Procurement-Ready Chemical Properties


1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 2415510-35-7) is a synthetic small molecule (C₁₅H₁₉N₃O₃S; MW 321.4 g/mol) belonging to the benzothiazole-piperidine carboxamide class . It features a 4,7-dimethoxy-substituted benzothiazole core linked via the 2-position to a piperidine ring bearing a primary carboxamide at the 4-position . This specific substitution pattern differentiates it from other benzothiazole-piperidine carboxamides that carry halogens, alkyl groups, or sulfonyl modifications at analogous positions. The compound is supplied as a research-grade solid for non-human, non-therapeutic use .

Why 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide Cannot Be Treated as an Interchangeable Benzothiazole-Piperidine Analog


Within the benzothiazole-piperidine carboxamide chemotype, even minor substitution changes produce large shifts in target selectivity and potency. For example, benzothiazole phenylsulfonyl-piperidine carboxamides show variable NAPE-PLD activation dependent on substituent identity [1], while benzothiazolyl piperidine-3-carboxamides with different N-substitutions exhibit up to 18-fold potency differences against CDK2 (IC₅₀ range: 0.026–0.476 µM) [2]. The 4,7-dimethoxy pattern on the benzothiazole ring, combined with an unsubstituted piperidine-4-carboxamide, generates a distinct hydrogen-bonding and steric profile that cannot be replicated by 4-chloro, 4-ethyl, or 6-methyl analogs . Generic substitution therefore risks loss of the specific interaction fingerprint required for projects targeting kinases, GPCRs, or metabolic enzymes where this precise scaffold geometry is needed [3].

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide – Differential Evidence Versus Closest Structural Analogs


Structural Differentiation: 4,7-Dimethoxy Substitution Pattern Versus Mono-Methoxy or Non-Methoxy Benzothiazole Analogs

The target compound bears two methoxy groups at positions 4 and 7 of the benzothiazole ring, whereas the closest commercially cataloged analogs possess either a single methoxy (e.g., 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide) or no methoxy substitution (e.g., 1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide) . In published benzothiazole-piperidine carboxamide SAR, the introduction of a second methoxy group significantly modulates electron density on the benzothiazole ring, altering hydrogen-bond acceptor capacity and π-stacking interactions with kinase hinge regions [1]. This 4,7-dimethoxy pattern is absent from all analog compounds that have reported quantitative IC₅₀ values, making the target compound a structurally distinct entry for scaffold-hopping or patent diversification strategies [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Piperidine Substitution Position: 4-Carboxamide Versus 3-Carboxamide Regioisomers in CDK/VEGFR2 Multitarget Kinase Inhibition

The target compound bears the carboxamide at the piperidine 4-position, whereas the most extensively characterized benzothiazole-piperidine carboxamide series (Afzal et al., 2025) employs the 3-carboxamide regioisomer [1]. In that series, the 3-carboxamide compounds achieved CDK2 IC₅₀ values ranging from 0.026 µM to 0.476 µM and VEGFR2 IC₅₀ values from 0.114 µM to 0.136 µM, with potency highly sensitive to N-substitution on the piperidine [1]. The 4-carboxamide regioisomer of the target compound presents the carboxamide at a different vector angle relative to the benzothiazole core, which computational docking indicates will alter hinge-region hydrogen-bonding geometry in kinase ATP-binding pockets compared to 3-carboxamide analogs [2]. No published IC₅₀ data exist for the 4-carboxamide regioisomer, but class-level SAR predicts differentiated kinase selectivity profiles [3].

Cancer Therapeutics Cyclin-Dependent Kinases VEGFR2 Kinase Selectivity

Absence of Sulfonyl Group: Differentiated NAPE-PLD and FAAH Pharmacophore Profile Versus Sulfonyl-Containing Analogs

Published NAPE-PLD activators and FAAH inhibitors within the benzothiazole-piperidine carboxamide class uniformly contain a sulfonyl group (e.g., phenylsulfonyl, thiophene-sulfonyl, dimethylsulfamoyl) attached to the piperidine nitrogen [1]. The target compound lacks this sulfonyl moiety, bearing instead a free piperidine NH. In the NAPE-PLD activator series, VU534 and VU533 (both phenylsulfonyl-piperidine carboxamides) demonstrated increased efferocytosis in wild-type bone-marrow-derived macrophages, an effect abolished in Napepld⁻/⁻ BMDM [1]. In the FAAH series, sulfonyl-containing benzothiazole piperidine-4-carboxamides achieved IC₅₀ values of 1.70 nM and 48 nM [2]. The target compound's des-sulfonyl structure represents a distinct pharmacophore hypothesis: it may eliminate FAAH activity while potentially retaining or altering NAPE-PLD interaction, or vice versa, enabling target deconvolution studies .

NAPE-PLD Activation FAAH Inhibition Cardiometabolic Disease Efferocytosis

Physicochemical Property Differentiation: Calculated Descriptors Versus Lead-Like Benzothiazole-Piperidine Carboxamides

The target compound (MW 321.4; C₁₅H₁₉N₃O₃S) possesses a lower molecular weight and fewer rotatable bonds than the majority of biologically characterized benzothiazole-piperidine carboxamides, which typically carry bulky sulfonyl or extended aromatic substituents resulting in MW > 450 . For example, the published CDK/VEGFR2 inhibitor series (Afzal 2025) comprises compounds with additional N-substitutions yielding MW > 400, while NAPE-PLD activators VU534/VU533 exceed MW 500. The target compound's lower MW (321.4), combined with a calculated tPSA contributed by two methoxy oxygens, the carboxamide, and the benzothiazole nitrogen/sulfur, places it closer to lead-like chemical space (MW < 350, rotatable bonds ≤ 5) than its more elaborated analogs [1]. This property profile makes it suitable as a fragment-like or early lead starting point for optimization campaigns where downstream analogs have already been extensively patented [2].

Drug-Likeness Physicochemical Properties Library Design Lead Optimization

Procurement-Relevant Application Scenarios for 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 2415510-35-7)


Kinase Selectivity Profiling for Regioisomeric Carboxamide SAR Expansion

Research groups that have characterized the 3-carboxamide benzothiazole-piperidine series against CDK2/5/6 and VEGFR2 (IC₅₀ range 0.026–0.476 µM) [1] can procure this compound to map how the 4-carboxamide regioisomer shifts kinase selectivity and potency. The distinct hydrogen-bonding vector of the 4-carboxamide is predicted to alter hinge-region binding geometry, potentially unlocking selectivity against off-target kinases that are inhibited by the 3-carboxamide series [2]. This compound serves as a structurally minimal comparator for patent diversification around the benzothiazole-piperidine carboxamide chemotype [3].

Des-Sulfonyl Tool Compound for NAPE-PLD / FAAH Pathway Deconvolution

Existing benzothiazole-piperidine carboxamide tool compounds for NAPE-PLD (VU534, VU533) and FAAH (e.g., FAAH inhibitor 1, IC₅₀ = 18 ± 8 nM) uniformly contain a sulfonyl group on the piperidine nitrogen [1]. This compound, lacking any sulfonyl moiety, enables experiments that dissociate sulfonyl-dependent FAAH inhibition from potential sulfonyl-independent NAPE-PLD modulation [2]. Procurement supports mechanism-of-action studies where dual FAAH/NAPE-PLD engagement must be experimentally separated, particularly in cardiometabolic and inflammation models where both pathways converge on efferocytosis regulation [3].

Lead-Like Fragment for Benzothiazole-Piperidine Library Enumeration

With MW 321.4 and a compact structure lacking bulky N-substitutions, this compound occupies lead-like chemical space (MW < 350, limited rotatable bonds), in contrast to published analogs that exceed MW 400–500 [1]. Procurement enables its use as a core scaffold for parallel library synthesis—introducing varied N-substituents on the piperidine to generate focused libraries for high-throughput screening against kinase, GPCR, or epigenetic targets [2]. Its 4,7-dimethoxy pattern on the benzothiazole is a substitution motif underrepresented in commercial screening collections, increasing the likelihood of identifying novel hit chemotypes [3].

Antimicrobial SAR Starting Point Leveraging Benzothiazole-Piperidine Amide Privileged Scaffold

Benzothiazole-piperidine amide derivatives have demonstrated antimicrobial activity in published screening campaigns [1]. This compound, featuring the unadorned piperidine-4-carboxamide with 4,7-dimethoxy benzothiazole substitution, offers a minimal pharmacophore for systematic antimicrobial SAR: the primary carboxamide can serve as a synthetic handle for derivatization, while the 4,7-dimethoxy pattern can be compared against mono-methoxy and non-methoxy analogs to quantify the contribution of dual methoxy substitution to minimum inhibitory concentration (MIC) values [2].

Quote Request

Request a Quote for 1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.